molecular formula C29H21N3 B4695400 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

Cat. No. B4695400
M. Wt: 411.5 g/mol
InChI Key: JHBVWMWOAPOYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, mitosis, and cytokinesis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.

Mechanism of Action

3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole selectively targets PLK1, which is overexpressed in many types of cancer and plays a crucial role in cell cycle progression and mitosis. By inhibiting PLK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole induces mitotic arrest and apoptosis in cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer.
Biochemical and Physiological Effects:
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to induce mitotic arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer. 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has several advantages for lab experiments. It is a selective inhibitor of PLK1, which allows for the specific targeting of this kinase in cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been extensively studied in preclinical models of cancer, which provides a wealth of information on its efficacy and mechanism of action. However, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole also has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its bioavailability and efficacy in vivo. In addition, the high cost of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole can be a barrier to its use in some lab settings.

Future Directions

There are several future directions for the study of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole. One area of research is the development of more potent and selective PLK1 inhibitors. In addition, the combination of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole with other anticancer agents, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole in combination with immunotherapy is an area of emerging interest, as PLK1 has been shown to play a role in the regulation of immune responses.

Scientific Research Applications

3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been extensively studied for its potential as an anticancer agent. It has been shown to induce mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

IUPAC Name

3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3/c1-3-9-20(10-4-1)21-15-17-23(18-16-21)28-27(22-11-5-2-6-12-22)31-29(32-28)25-19-30-26-14-8-7-13-24(25)26/h1-19,30H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVWMWOAPOYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 2
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 3
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 4
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 5
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Reactant of Route 6
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

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